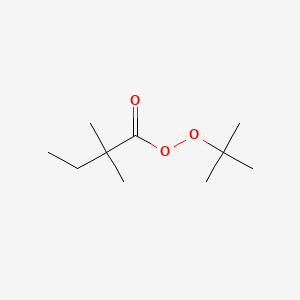

tert-Butyl 2,2-dimethylperoxybutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2,2-dimethylperoxybutyrate: is an organic peroxide compound with the molecular formula C10H20O3. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its high thermal stability and effectiveness in initiating polymerization processes at relatively low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,2-dimethylperoxybutyrate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with tert-butyl hydroperoxide. The reaction typically involves the use of a catalyst such as trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2-dimethylperoxybutyrate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, making it a valuable initiator in the production of polymers .

Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled thermal conditions. The presence of heat or light can accelerate the decomposition process, leading to the formation of free radicals. Common reagents used in conjunction with this compound include other organic peroxides and radical initiators .

Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the type of monomers used in the polymerization process .

Scientific Research Applications

tert-Butyl 2,2-dimethylperoxybutyrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethylperoxybutyrate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of polymer chains .

Comparison with Similar Compounds

- tert-Butyl peroxyacetate

- tert-Butyl peroxyphenylacetate

- tert-Butyl peroxyundecanoate

Comparison: tert-Butyl 2,2-dimethylperoxybutyrate is unique in its high thermal stability and effectiveness as a polymerization initiator at relatively low temperatures. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Biological Activity

tert-Butyl 2,2-dimethylperoxybutyrate (TBDB) is an organic peroxide used primarily as a radical initiator in polymerization processes. Its biological activity, particularly its potential therapeutic effects and toxicity, has garnered attention in recent years. This article reviews the biological activities associated with TBDB, including its anti-inflammatory properties, cytotoxic effects, and potential applications in various fields.

- Chemical Formula : C10H20O3

- Molecular Weight : 188.27 g/mol

- CAS Number : 105-66-4

Biological Activity Overview

The biological activities of TBDB can be categorized into several key areas:

-

Anti-inflammatory Activity

- TBDB has been investigated for its anti-inflammatory properties, particularly in relation to the expression of inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα). In a study using RAW264.7 macrophage cells, it was found that TBDB exhibited a modest inhibitory effect on these genes when combined with other antioxidants like BHT and BHA .

- The combination of BHT and TBDB at equimolar ratios showed enhanced anti-inflammatory activity compared to TBDB alone, suggesting a synergistic effect when used with other antioxidants .

-

Cytotoxicity

- The cytotoxic effects of TBDB have been evaluated in various cell lines. For example, it demonstrated an IC50 value of approximately 10 µg/mL against HeLa cells, indicating significant cytotoxicity .

- Additionally, studies on other cell lines such as MCF-7 (breast cancer) and A431 (skin cancer) revealed that TBDB could induce apoptosis through the generation of reactive oxygen species (ROS), leading to increased levels of p53 and caspase-7 .

- Antioxidant Properties

- Insecticidal and Nematicidal Activities

Table 1: Summary of Biological Activities of this compound

Properties

CAS No. |

53566-76-0 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

tert-butyl 2,2-dimethylbutaneperoxoate |

InChI |

InChI=1S/C10H20O3/c1-7-10(5,6)8(11)12-13-9(2,3)4/h7H2,1-6H3 |

InChI Key |

HFBIJLUEBFHPTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)OOC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.